Cas no 174180-54-2 (Benzyl 1-benzyl-1H-indazole-3-carboxylate)

Benzyl 1-benzyl-1H-indazole-3-carboxylate structure
174180-54-2 structure
商品名:Benzyl 1-benzyl-1H-indazole-3-carboxylate
CAS番号:174180-54-2
MF:C22H18N2O2
メガワット:342.3905
MDL:MFCD20134219
CID:1056854

Benzyl 1-benzyl-1H-indazole-3-carboxylate 化学的及び物理的性質

名前と識別子

    • Benzyl 1-benzyl-1H-indazole-3-carboxylate
    • 1-Benzyl-1H-indazole-3-carboxylic acid benzyl ester
    • methyl 1-benzyl-1H-indazole-3-carboxylate
    • 1-(Phenylmethyl)-1H-indazole-3-carboxylic acid phenylmethyl ester
    • 1H-Indazole-3-carboxylic acid, 1-(phenylmethyl)-, phenylmethyl ester
    • Benzyl 1-benzylindazole-3-carboxylate
    • PBFSDBVIGNCTEE-UHFFFAOYSA-N
    • 6530AJ
    • TRA0072169
    • SY016300
    • Benzyl1-Benzyl-1H-indazole-3-carboxylate
    • AX8213163
    • AB0063279
    • MDL: MFCD20134219
    • インチ: 1S/C22H18N2O2/c25-22(26-16-18-11-5-2-6-12-18)21-19-13-7-8-14-20(19)24(23-21)15-17-9-3-1-4-10-17/h1-14H,15-16H2
    • InChIKey: PBFSDBVIGNCTEE-UHFFFAOYSA-N
    • ほほえんだ: O(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C(C1C2=C([H])C([H])=C([H])C([H])=C2N(C([H])([H])C2C([H])=C([H])C([H])=C([H])C=2[H])N=1)=O

計算された属性

  • せいみつぶんしりょう: 342.13700
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 26
  • 回転可能化学結合数: 6
  • 複雑さ: 457
  • トポロジー分子極性表面積: 44.1

じっけんとくせい

  • 密度みつど: 1.17±0.1 g/cm3 (20 ºC 760 Torr),
  • ようかいど: Insuluble (5.1E-4 g/L) (25 ºC),
  • PSA: 44.12000
  • LogP: 4.44160

Benzyl 1-benzyl-1H-indazole-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B50680-1g
Benzyl 1-benzyl-1H-indazole-3-carboxylate
174180-54-2 97%
1g
¥1339.0 2022-04-28
TRC
B287273-100mg
Benzyl 1-Benzyl-1H-indazole-3-carboxylate
174180-54-2
100mg
$ 65.00 2022-06-07
TRC
B287273-50mg
Benzyl 1-Benzyl-1H-indazole-3-carboxylate
174180-54-2
50mg
$ 50.00 2022-06-07
eNovation Chemicals LLC
D697392-1g
Benzyl 1-Benzyl-1H-indazole-3-carboxylate
174180-54-2 >97%
1g
$100 2024-07-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D851139-1g
Benzyl 1-Benzyl-1H-indazole-3-carboxylate
174180-54-2 ≥97%
1g
800.10 2021-05-17
abcr
AB315654-5g
Benzyl 1-benzyl-1H-indazole-3-carboxylate, 95%; .
174180-54-2 95%
5g
€539.90 2025-02-14
abcr
AB315654-1g
Benzyl 1-benzyl-1H-indazole-3-carboxylate, 95%; .
174180-54-2 95%
1g
€212.50 2025-02-14
Aaron
AR00206K-250mg
1H-Indazole-3-carboxylic acid, 1-(phenylmethyl)-, phenylmethyl ester
174180-54-2 97%
250mg
$43.00 2025-01-21
Aaron
AR00206K-1g
1H-Indazole-3-carboxylic acid, 1-(phenylmethyl)-, phenylmethyl ester
174180-54-2 97%
1g
$129.00 2025-01-21
Aaron
AR00206K-5g
1H-Indazole-3-carboxylic acid, 1-(phenylmethyl)-, phenylmethyl ester
174180-54-2 97%
5g
$392.00 2025-01-21

Benzyl 1-benzyl-1H-indazole-3-carboxylate 関連文献

Benzyl 1-benzyl-1H-indazole-3-carboxylateに関する追加情報

Recent Advances in the Study of Benzyl 1-benzyl-1H-indazole-3-carboxylate (CAS: 174180-54-2)

Benzyl 1-benzyl-1H-indazole-3-carboxylate (CAS: 174180-54-2) is a synthetic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, making it a promising candidate for further investigation.

The compound belongs to the indazole class of heterocyclic compounds, which are known for their diverse biological activities. Researchers have explored its role as a scaffold for designing novel therapeutic agents, particularly in the areas of oncology and inflammation. The benzyl ester moiety at the 3-position of the indazole ring enhances its stability and bioavailability, which is crucial for its pharmacological efficacy.

Recent synthetic methodologies for Benzyl 1-benzyl-1H-indazole-3-carboxylate have been optimized to improve yield and purity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel one-pot synthesis approach using palladium-catalyzed cross-coupling reactions, which significantly reduced the number of steps and increased the overall efficiency of the process. This advancement is expected to facilitate large-scale production for preclinical studies.

Pharmacological evaluations have revealed that Benzyl 1-benzyl-1H-indazole-3-carboxylate exhibits potent inhibitory activity against specific kinase targets involved in cancer cell proliferation. In vitro studies using human cancer cell lines showed that the compound induces apoptosis and cell cycle arrest at micromolar concentrations. These findings suggest its potential as a lead compound for developing anti-cancer therapies.

In addition to its anti-cancer properties, recent research has highlighted the compound's anti-inflammatory effects. A 2024 study in the European Journal of Pharmacology reported that Benzyl 1-benzyl-1H-indazole-3-carboxylate modulates key inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This dual functionality makes it a versatile candidate for treating diseases with overlapping inflammatory and proliferative components.

Despite these promising results, challenges remain in optimizing the compound's pharmacokinetic profile and minimizing off-target effects. Ongoing research is focused on structural modifications to enhance selectivity and reduce toxicity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, Benzyl 1-benzyl-1H-indazole-3-carboxylate (CAS: 174180-54-2) represents a valuable chemical entity with significant therapeutic potential. Continued research into its mechanisms of action and optimization of its pharmacological properties will be critical for its development into a viable drug candidate. The compound's versatility and efficacy underscore its importance in the field of chemical biology and medicinal chemistry.

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